molecular formula C14H9FOS B6374116 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol CAS No. 1261988-88-8

5-[Benzo(B)thiophen-2-YL]-3-fluorophenol

Cat. No.: B6374116
CAS No.: 1261988-88-8
M. Wt: 244.29 g/mol
InChI Key: GBLNEQUUQSQSCI-UHFFFAOYSA-N
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Description

5-[Benzo(B)thiophen-2-YL]-3-fluorophenol: is a chemical compound that features a benzothiophene ring fused with a fluorophenol moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the phenol ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Chemistry: 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzothiophene derivatives have shown promise in targeting specific biological pathways, making them valuable in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can engage in π-π stacking interactions, while the fluorophenol moiety can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNEQUUQSQSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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